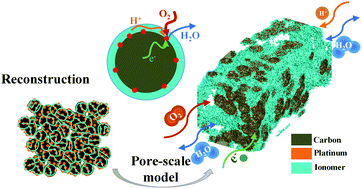Interlink among catalyst loading, transport and performance of proton exchange membrane fuel cells: a pore-scale study
Nanoscale Horizons Pub Date: 2022-01-17 DOI: 10.1039/D1NH00501D
Abstract
An optimum balance between performance and Pt loading is critically important for the commercialization of proton exchange membrane (PEM) fuel cells. This research aims to investigate the interlink among Pt loading, reactive transport, and performance. An advanced pore-scale model is developed to describe the coupled reactive transport in the catalyst layer (CL) with the reactant gas, protons, and electrons all considered. The CL microstructure is stochastically reconstructed as a computational domain, and the physicochemical phenomena inside CLs are resolved by a multi-component lattice Boltzmann (LB) model. The results show that the electronic potential drop is not sensitive to Pt loading, while the ionic potential drop is much higher. The distributions of local overpotential and the reaction rate are similar with peak values near the membrane, indicating the importance of proton conduction. A high Pt loading could decrease the local transport loss for a shorter path to catalyst sites, but increases the overall transport resistance for a thicker structure. Although a larger electrochemical surface area (ECSA) is provided under a high Pt loading, a low Pt loading (0.1 mg cm−2) is suggested for high current conditions (2 A cm−2) where the transport loss is the main factor restricting the performance.


Recommended Literature
- [1] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [2] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [3] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [4] Front cover
- [5] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [6] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†
- [7] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [8] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [9] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [10] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 16200-52-5
-
CAS no.: 1596-13-0
-
CAS no.: 16817-43-9









